Cas no 1849427-25-3 (D-Serine, O-(2-methoxyethyl)-)

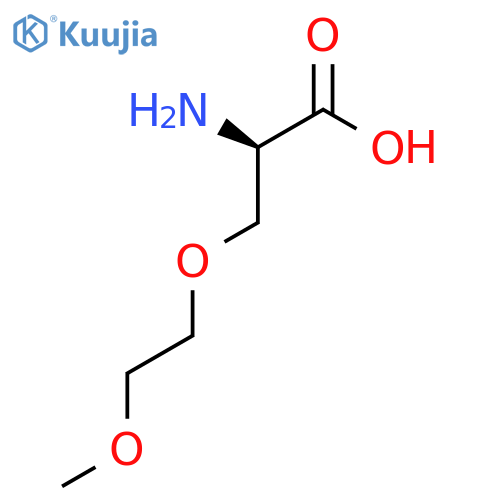

D-Serine, O-(2-methoxyethyl)- structure

商品名:D-Serine, O-(2-methoxyethyl)-

D-Serine, O-(2-methoxyethyl)- 化学的及び物理的性質

名前と識別子

-

- D-Serine, O-(2-methoxyethyl)-

- 1849427-25-3

- EN300-1300267

- (2R)-2-amino-3-(2-methoxyethoxy)propanoic acid

-

- インチ: 1S/C6H13NO4/c1-10-2-3-11-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1

- InChIKey: ZOMRDSPJEFYHEH-RXMQYKEDSA-N

- ほほえんだ: O(CCOC)C[C@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 163.08445790g/mol

- どういたいしつりょう: 163.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 11

- 回転可能化学結合数: 6

- 複雑さ: 117

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 81.8Ų

- 疎水性パラメータ計算基準値(XlogP): -3.7

D-Serine, O-(2-methoxyethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1300267-50mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 50mg |

$768.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-1.0g |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1300267-250mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 250mg |

$840.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-500mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 500mg |

$877.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-10000mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 10000mg |

$3929.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-5000mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 5000mg |

$2650.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-1000mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 1000mg |

$914.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-100mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 100mg |

$804.0 | 2023-09-30 | ||

| Enamine | EN300-1300267-2500mg |

(2R)-2-amino-3-(2-methoxyethoxy)propanoic acid |

1849427-25-3 | 2500mg |

$1791.0 | 2023-09-30 |

D-Serine, O-(2-methoxyethyl)- 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

4. Wide channel dielectrophoresis-based particle exchanger with electrophoretic diffusion compensationRaphaël Tornay,Thomas Braschler,Philippe Renaud Lab Chip, 2009,9, 657-660

-

5. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

1849427-25-3 (D-Serine, O-(2-methoxyethyl)-) 関連製品

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量